molecular formula C22H29N3O2S B12145286 4-(3-{1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}propyl)morpholine

4-(3-{1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}propyl)morpholine

Cat. No.: B12145286
M. Wt: 399.6 g/mol
InChI Key: ZXMHDZCDSJPOAR-UHFFFAOYSA-N
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Description

4-(3-{1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}propyl)morpholine is a complex organic compound that features a thienopyrimidine core, a morpholine ring, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}propyl)morpholine typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethylformamide (DMF), dimethylacetamide (DMA), and various catalysts to facilitate cyclization and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-{1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}propyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

4-(3-{1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}propyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-(3-{1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}propyl)morpholine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine: Shares the thienopyrimidine core but lacks the morpholine ring.

    4-(3-{1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}propyl)piperidine: Similar structure but with a piperidine ring instead of morpholine.

Uniqueness

The presence of the morpholine ring in 4-(3-{1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}propyl)morpholine distinguishes it from similar compounds. This ring can influence the compound’s solubility, stability, and interaction with molecular targets, potentially enhancing its biological activity and making it a valuable compound for further research .

Properties

Molecular Formula

C22H29N3O2S

Molecular Weight

399.6 g/mol

IUPAC Name

[5,6-dimethyl-3-(3-morpholin-4-ylpropyl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-phenylmethanone

InChI

InChI=1S/C22H29N3O2S/c1-17-18(2)28-22-20(17)15-24(10-6-9-23-11-13-27-14-12-23)16-25(22)21(26)19-7-4-3-5-8-19/h3-5,7-8H,6,9-16H2,1-2H3

InChI Key

ZXMHDZCDSJPOAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CC=C3)CCCN4CCOCC4)C

Origin of Product

United States

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